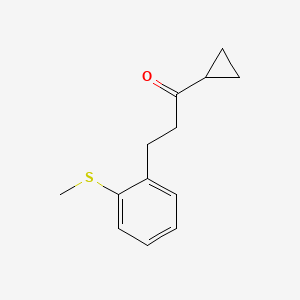

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone

描述

Chemical Identity and Nomenclature

This compound is systematically identified by multiple nomenclature systems that reflect its complex structural architecture. The compound bears the Chemical Abstracts Service registry number 898780-67-1 and possesses the molecular formula C₁₃H₁₆OS, corresponding to a molecular weight of 220.33 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one, which precisely describes the connectivity between the cyclopropyl group, the ketone functionality, and the substituted aromatic ring.

The compound exhibits several synonymous designations within chemical databases and literature. Alternative names include 1-Cyclopropyl-3-[2-(methylsulfanyl)phenyl]propan-1-one, reflecting the thiomethyl substituent's position on the aromatic ring. The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(C1CC1)CCC2=CC=CC=C2C=S, which provides a linear notation for the molecular structure. This standardized representation facilitates database searches and computational modeling applications.

Chemical databases maintain comprehensive records of this compound's structural parameters and identifying information. The following table summarizes the key identification data:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 898780-67-1 |

| Molecular Formula | C₁₃H₁₆OS |

| Molecular Weight | 220.33 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one |

| Molecular Formula Descriptor Number | MFCD03843245 |

The structural complexity of this compound arises from the integration of three distinct chemical motifs: the strained cyclopropyl ring, the carbonyl functionality, and the thiomethyl-substituted aromatic system. This combination of structural elements confers unique reactivity patterns and makes the compound particularly interesting for synthetic applications and mechanistic studies.

Historical Context in Organometallic and Heterocyclic Chemistry

The development of cyclopropyl ketone chemistry represents a significant chapter in the broader evolution of organometallic and heterocyclic chemistry methodologies. The foundational principles underlying modern organometallic chemistry trace their origins to Edward Frankland's pioneering work in 1848, when he prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This seminal discovery established the conceptual framework for carbon-metal bond formation and manipulation that would later prove essential for cyclopropyl ketone synthesis and functionalization.

The historical progression of organometallic chemistry provided crucial synthetic methodologies that enabled the preparation and study of complex cyclopropyl ketone derivatives. Cross-coupling reactions, which traditionally involve metal-catalyzed coupling of aromatic halide electrophiles with organometallic nucleophiles, emerged as particularly important tools for constructing cyclopropyl ketone frameworks. The development of palladium-catalyzed cross-coupling methodologies in the latter half of the twentieth century revolutionized the accessibility of substituted aromatic compounds, including those bearing cyclopropyl ketone functionalities.

Recent advances in palladium-catalyzed chemistry have specifically addressed the reactivity of aryl cyclopropyl ketones, demonstrating their utility as synthetic intermediates. Palladium-catalyzed stereoselective ring-opening reactions of aryl cyclopropyl ketones have been developed to generate alpha,beta-unsaturated ketones efficiently and systematically. These transformations utilize palladium acetate and tricyclohexylphosphine catalytic systems to achieve stereoselective ring-opening, producing (E)-1-arylbut-2-en-1-ones from aryl cyclopropyl ketones in yields ranging from 23 to 89 percent. The reaction exhibits high stereoselectivity, producing exclusively E-configured products, and demonstrates compatibility with both phenyl and heteroaryl cyclopropyl ketones.

Photoinduced chemistry has emerged as another significant methodology for cyclopropyl ketone transformations. Recent developments in photoinduced [3 + 2] cycloadditions of aryl cyclopropyl ketones represent a breakthrough in catalyst-free synthetic methodology. These reactions proceed under purple light-emitting diode irradiation without requiring metal catalysts or organic small molecule additives, representing an ideal synthetic approach under mild conditions. The methodology demonstrates broad substrate scope compatibility, accommodating various cyclopropyl, alkyne, and alkene substrates with yields reaching up to 93 percent.

The integration of heterocyclic chemistry principles with organometallic methodologies has facilitated the development of sophisticated synthetic strategies for complex molecular architectures. Aroylketene dithioacetal chemistry exemplifies this integration, providing facile synthetic routes to substituted pyrroles through cycloaddition reactions. The reaction of tolylsulfonylmethyl isocyanide with alpha-aroylketene dithioacetals in the presence of sodium hydride produces 4-aroyl-3-methylsulfanyl-2-tosylpyrroles in good yields, demonstrating the synthetic potential of ketone-containing heterocyclic systems.

The historical development of organometallic chemistry has established fundamental principles that continue to influence contemporary synthetic approaches to cyclopropyl ketone derivatives. The evolution from Frankland's early organozinc chemistry to modern palladium-catalyzed methodologies illustrates the progressive sophistication of synthetic organic chemistry. These methodological advances have made complex molecules like this compound accessible for detailed study and potential application in pharmaceutical and materials science contexts.

属性

IUPAC Name |

1-cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPYGMFHWTUKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644353 | |

| Record name | 1-Cyclopropyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-67-1 | |

| Record name | 1-Cyclopropyl-3-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Example Procedure

- Preparation of an α,β-unsaturated ketone intermediate bearing the 2-thiomethylphenyl group.

- Treatment with a sulfoxonium ylide (e.g., trimethylsulfoxonium iodide) in the presence of a strong base like sodium hydride in a solvent mixture (DMSO/THF) at low temperature (around −10 °C to 0 °C).

- Stirring for several hours to promote cyclopropanation.

- Quenching with ammonium chloride to isolate the cyclopropyl ketone product.

This method yields cyclopropyl ketones in moderate to high yields (up to 70%) and tolerates various substituents on the aromatic ring, including thiomethyl groups.

Acylation and Ring-Closing Approaches

Another approach involves:

- Synthesis of a suitable halo-ketone precursor (e.g., 5-chloro-2-pentanone).

- Intramolecular ring closure under alkaline conditions to form the cyclopropyl ketone.

This method has been demonstrated effectively for cyclopropyl methyl ketone and can be adapted for substituted phenyl derivatives.

Detailed Stepwise Synthesis (Adapted for Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Hydro-hydrolysis of 2-methylfuran to acetyl-n-propanol | One-pot hydrogenation with Pd/C catalyst, H2, water; ~25-28 °C, 2-3 h | Catalyst: 1-50% Pd on carbon; mild conditions; high atom economy |

| 2 | Hydrochloric acid chlorination of acetyl-n-propanol to 5-chloro-2-pentanone | Dropwise addition into 15-20% HCl at 90-95 °C with azeotropic distillation | Produces crude halo-ketone with ~96% purity |

| 3 | Ring-closing reaction of 5-chloro-2-pentanone under alkaline conditions | 20% NaOH, 70-80 °C, 2 h | Yields cyclopropyl methyl ketone with ~97% purity |

For the thiomethylphenyl derivative, the aromatic substitution would be introduced either before or after these steps, typically by starting from a 2-thiomethylphenyl-substituted precursor or via aromatic substitution on the intermediate ketone.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Cyclopropanation via Sulfoxonium Ylide | Formation of ylide, addition to enone | Sodium hydride, trimethylsulfoxonium iodide | −10 to 0 °C, 3 h, DMSO/THF | ~70% yield | Suitable for aromatic thiomethyl substituents |

| Hydro-hydrolysis + Chlorination + Ring Closure | Hydrogenation of 2-methylfuran, chlorination, base-induced ring closure | Pd/C catalyst, HCl, NaOH | 25-95 °C, 2-3 h per step | ~97% purity cyclopropyl ketone | Adaptable for substituted phenyl derivatives |

| Hydrogen-Borrowing Catalysis | α-Cyclopropanation of ketones | Transition metal catalysts (e.g., Ru, Ir) | Mild, catalytic | Moderate to high yield | Emerging method, mechanistically supported |

化学反应分析

Types of Reactions

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Alcohols: Products of reduction reactions.

Substituted Phenyl Compounds: Products of nucleophilic substitution reactions.

科学研究应用

Chemistry

In chemistry, cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties .

Biology

The compound is being investigated for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest moderate antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. The thiomethyl group may enhance interactions with microbial membranes .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Studies show significant reductions in enzyme activity at varying concentrations, indicating its potential use as an enzyme inhibitor .

Medicine

In the field of medicine, this compound is explored as a lead compound in drug discovery for various therapeutic targets. Its unique chemical structure may contribute to anti-inflammatory effects and other therapeutic applications .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity at different concentrations, suggesting its potential role as an enzyme inhibitor in therapeutic contexts.

Case Study 2: Antimicrobial Screening

In vitro assays assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

作用机制

The mechanism of action of Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

Pathways: Biochemical pathways that are influenced by the compound’s activity, leading to specific biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison of Cyclopropyl Ketones

Key Structural and Functional Differences

Substituent Effects :

- Thiomethyl (S–CH₃) : Introduces sulfur, increasing electron density and nucleophilicity at the aromatic ring. This may facilitate thiol-mediated conjugation or metabolic susceptibility .

- Fluoro (F) : Enhances lipophilicity and metabolic stability, critical in pharmaceuticals (e.g., Prasugrel) .

- Chloro (Cl) : Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Synthetic Accessibility :

- The 2-fluorobenzyl derivative is synthesized via optimized cyclopropanation and halogenation steps, with scalability demonstrated for industrial drug production .

- Thiomethyl analogs may require additional protection/deprotection steps due to sulfur’s reactivity .

Reactivity and Applications :

- Thiomethyl-substituted cyclopropanes are understudied but hold promise in heterocycle synthesis (e.g., thiophene derivatives) .

- Fluorinated analogs dominate pharmaceutical applications due to their bioavailability and target affinity .

Research Findings

- Ring-Opening Reactions : Cyclopropane ketones with electron-withdrawing groups (e.g., fluoro) undergo regioselective ring-opening, whereas thiomethyl groups may stabilize carbocation intermediates via sulfur’s electron-donating effects .

- Thermodynamic Stability : Fluorinated derivatives exhibit higher stability in metabolic assays compared to thiomethyl analogs, as seen in Prasugrel’s pharmacokinetic profile .

生物活性

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of cyclopropyl ketones with thiomethyl-substituted aromatic compounds. The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming the presence of the cyclopropyl moiety and the thiomethyl group.

2. Biological Activity

The biological activity of this compound has been studied in several contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, in vitro testing has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and induction of apoptosis, making it a candidate for further investigation in cancer therapy .

- Neuroprotective Properties : Some studies have suggested that compounds similar to this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter levels and reduction of oxidative stress .

3. Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of this compound against a panel of pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, underscoring its potential as a therapeutic agent .

- Cytotoxicity Assessment : In a study involving human cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. The study concluded that further optimization could enhance its selectivity and efficacy against cancer cells .

4. Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | 10-30 | Potential |

| Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | High | 5-15 | Limited |

| Ladostigil | High | >50 | Strong |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。